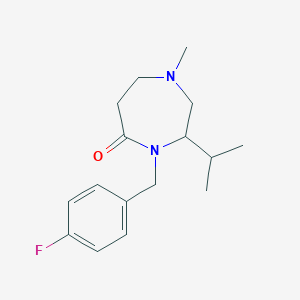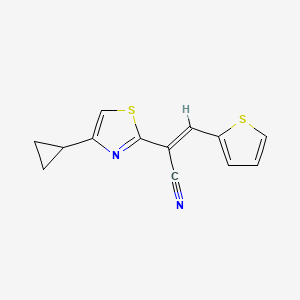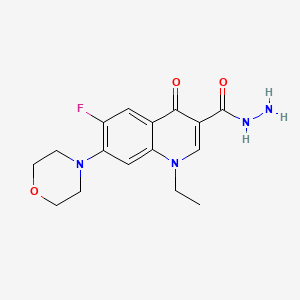
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one, also known as Flibanserin, is a drug that has been developed for the treatment of hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity, causing significant distress or interpersonal difficulty. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD in premenopausal women.
Mécanisme D'action
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one works by targeting several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which results in an increase in the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. The drug has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex and the nucleus accumbens, leading to an increase in sexual desire. This compound has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has several advantages and limitations for use in laboratory experiments. The drug has been extensively studied in clinical trials, which provides a large body of data on its efficacy and safety. However, the drug has a narrow therapeutic window, which means that it must be carefully dosed to avoid adverse effects. Additionally, the drug has a number of potential interactions with other medications, which must be taken into account when designing experiments.
Orientations Futures
There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one. One potential area of research is the use of the drug in the treatment of other conditions, such as depression, anxiety, and alcohol dependence. Another potential area of research is the development of new drugs that target the same neurotransmitters as this compound, but with fewer side effects. Additionally, further studies are needed to determine the long-term effects of this compound on sexual function and overall health.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one involves several steps, starting with the reaction of 4-fluorobenzylamine with isopropylmagnesium chloride to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 1-methyl-1,4-diazepane-5-one to form the intermediate product, which is subsequently treated with acetic acid to yield this compound.
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-3-isopropyl-1-methyl-1,4-diazepan-5-one has been extensively studied in clinical trials for its efficacy and safety in the treatment of HSDD in women. The drug has been shown to increase the number of satisfying sexual events, sexual desire, and decrease the distress associated with low sexual desire. This compound has also been studied for its potential use in the treatment of other conditions, such as depression, anxiety, and alcohol dependence.
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-methyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-12(2)15-11-18(3)9-8-16(20)19(15)10-13-4-6-14(17)7-5-13/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZYNMLTVHPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N-phenylpyrimidin-2-amine](/img/structure/B5363671.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)

![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)
![1-(1,3-benzodioxol-5-yl)-5-[(cyclopropylmethyl)thio]-1H-tetrazole](/img/structure/B5363730.png)
![1-[3-(3-chlorophenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B5363736.png)

![N-[4-(acetylamino)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5363751.png)

![[1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5363767.png)
![1-(1-adamantyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5363771.png)
![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)